AChE-IN-55
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Overview
Description
AChE-IN-55 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound is a 1,2,3-triazole oxime derivative and has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-55 involves the formation of a 1,2,3-triazole ring through a click chemistry reaction. This typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The oxime group is then introduced through a subsequent reaction with hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-55 primarily undergoes substitution reactions due to the presence of the triazole and oxime functional groups. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an alkyl halide would yield an alkylated triazole oxime derivative.
Scientific Research Applications
AChE-IN-55 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and to develop new inhibitors.
Biology: Helps in understanding the role of acetylcholinesterase in various biological processes, including neurotransmission and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain
Mechanism of Action
AChE-IN-55 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used in Alzheimer’s treatment, with a mechanism of action similar to AChE-IN-55
Uniqueness
This compound is unique due to its 1,2,3-triazole oxime structure, which provides a different binding affinity and specificity compared to other inhibitors. This structural uniqueness can lead to variations in its inhibitory potency and selectivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(NE)-N-[[3-ethoxy-2-[[1-(4-methoxyphenyl)triazol-4-yl]methoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C19H20N4O4/c1-3-26-18-6-4-5-14(11-20-24)19(18)27-13-15-12-23(22-21-15)16-7-9-17(25-2)10-8-16/h4-12,24H,3,13H2,1-2H3/b20-11+ |
InChI Key |
LWBDCQZFCFOUMZ-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC2=CN(N=N2)C3=CC=C(C=C3)OC)/C=N/O |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CN(N=N2)C3=CC=C(C=C3)OC)C=NO |
Origin of Product |
United States |
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